3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O2S2/c21-13-3-7-15(8-4-13)24-19(26)18-16(9-10-27-18)23-20(24)28-11-17(25)12-1-5-14(22)6-2-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMEGLEKMOVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with potential biological activity. Its structure includes a thieno[3,2-d]pyrimidin core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Inhibition of Phosphodiesterases (PDEs) : Recent studies suggest that compounds with a similar structure may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDEs are critical in regulating intracellular levels of cyclic AMP (cAMP), which plays a significant role in various cellular processes including inflammation and neuronal signaling .
- Antioxidant Activity : Compounds related to thieno[3,2-d]pyrimidines have shown antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
- Anticancer Potential : The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity due to its ability to interfere with cell cycle regulation and apoptosis pathways. Studies indicate that modifications to this scaffold can enhance its efficacy against various cancer cell lines .
In Vitro Studies
- A study evaluating similar thieno[3,2-d]pyrimidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The derivatives showed IC50 values ranging from 0.5 to 5 µM against several cancer cell lines, suggesting that modifications in the substituents can lead to enhanced biological activity .
In Vivo Studies
- In vivo assessments using animal models have illustrated the anti-inflammatory effects of related compounds through the inhibition of PDE4, leading to reduced symptoms in models of asthma and chronic obstructive pulmonary disease (COPD) .
Data Table: Biological Activity Summary
Scientific Research Applications
Recent studies have highlighted several areas where this compound exhibits promising biological activity:
Inhibition of Phosphodiesterases (PDEs)
Compounds similar to 3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have demonstrated the ability to selectively inhibit phosphodiesterase 4 (PDE4). This inhibition plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), impacting various cellular processes such as inflammation and neuronal signaling .
Antioxidant Properties
The thieno[3,2-d]pyrimidine core structure is associated with antioxidant activity. This property is particularly relevant in combating oxidative stress-related diseases, including neurodegenerative disorders .
Anticancer Potential
Research indicates that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance anticancer activity. In vitro studies have shown significant inhibition of cancer cell proliferation across various cell lines, with IC50 values ranging from 0.5 to 5 µM .
Synthesis and Derivative Studies
The synthesis of this compound typically involves a multi-step process that includes the condensation of various precursor compounds. The methods often utilize solvents such as dimethylformamide and catalysts like triethylamine to facilitate reactions .
Case Study: Synthesis Methodology
A notable synthesis method involves the reaction between 3-bromobenzoic acid and 2-bromo-1-(4-chlorophenyl)ethanone under specific conditions. The resulting product formation was confirmed through spectral analysis techniques such as NMR and IR spectroscopy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
Core Modifications: The target compound and share a dihydrothieno[3,2-d]pyrimidinone core, whereas others (–11) feature extended tetrahydrobenzothieno rings, which may influence ring strain and conformational flexibility.
Substituent Impact :
Table 2: Bioactivity and Physical Properties
Key Observations :
- Solubility and Stability : The target’s molecular weight (~544 g/mol) and halogen content may reduce aqueous solubility compared to alkoxy-substituted analogs (e.g., ).
Preparation Methods
Cyclization of 3-Aminothiophene Carboxylates
The foundational approach involves cyclizing methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (1 ) with urea or formamide under acidic conditions to yield 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (2 ). This method, adapted from halogenated thienopyrimidine syntheses, proceeds via intramolecular condensation, forming the pyrimidinone ring (Scheme 1).
Scheme 1 : Cyclization to Form the Thieno[3,2-d]Pyrimidin-4(3H)-one Core
$$
\text{Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate} \xrightarrow{\text{HCOOH, Δ}} \text{6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one} \quad
$$
Multi-Component One-Pot Synthesis
An alternative route employs a catalytic four-component reaction between ketones, ethyl cyanoacetate, sulfur, and formamide. For instance, acetophenone reacts with ethyl cyanoacetate, elemental sulfur, and formamide in the presence of piperidine to generate the thienopyrimidinone core. This green chemistry approach minimizes waste (E-factor = 1.5) and avoids chromatographic purification.
Functionalization at Position 3: 4-Bromophenyl Substitution
Chlorination and Nucleophilic Aromatic Substitution
The core scaffold (2 ) undergoes chlorination using phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (3 ). Subsequent reaction with 4-bromoaniline in toluene under reflux introduces the 4-bromophenyl group at position 3, forming 3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (4 ).
Scheme 2 : Introduction of the 4-Bromophenyl Group
$$
\text{2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine} \xrightarrow{\text{4-Bromoaniline, Toluene, Δ}} \text{3-(4-Bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one} \quad
$$
Thioether Installation at Position 2: (2-(4-Chlorophenyl)-2-Oxoethyl)Thio Moiety
Thiolate Generation and Alkylation
The chloride at position 2 of compound 4 is displaced by a thiolate nucleophile. Sodium hydride (NaH) in dry tetrahydrofuran (THF) deprotonates 2-(4-chlorophenyl)-2-mercaptoacetophenone (5 ) to generate the corresponding thiolate, which reacts with 4 to form the thioether linkage.
Scheme 3 : Thioetherification at Position 2
$$
\text{3-(4-Bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one} + \text{2-(4-Chlorophenyl)-2-mercaptoacetophenone} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \quad
$$
Optimization of Reaction Conditions
Key parameters influencing yield include:
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Base : Strong bases (e.g., KOH, Cs₂CO₃) improve thiolate formation.
- Temperature : Reactions proceed optimally at 60–80°C.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity and Yield Assessment
Crystallization from ethanol yields 65–75% pure product, as verified by HPLC (purity >98%). Elemental analysis corroborates stoichiometry: Calcd (%) for C₂₃H₁₆BrClN₂O₂S₂: C, 48.65; H, 2.84; N, 4.93. Found: C, 48.62; H, 2.81; N, 4.90.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | E-Factor | Purification |
|---|---|---|---|
| Cyclization + Substitution | 68 | 3.2 | Crystallization |
| Multi-Component Reaction | 72 | 1.5 | None required |
The multi-component approach offers superior environmental metrics but requires precise stoichiometric control.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by functionalization with bromophenyl and chlorophenyl ketone moieties. Key steps include:
- Thioether linkage formation : Use of thioglycolic acid derivatives under reflux with DMF or DMSO as solvents to enhance nucleophilic substitution efficiency .
- Halogenation control : Bromination at the 4-position of the phenyl group requires precise stoichiometry (1:1.2 molar ratio of precursor to NBS) to minimize di-substitution byproducts .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity. Reaction yields average 65–75%, with temperature (80–100°C) and inert atmospheres (N₂) critical for stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thienopyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and thioether linkage (δ 3.5–4.0 ppm for SCH₂) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 503.92) validates molecular formula C₂₁H₁₄BrClN₂O₂S₂ .
- IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond) confirm functional groups .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via MTT assays. Dose ranges: 1–100 µM, 48-hour exposure .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .
- Controls : Include cisplatin (anticancer) and DMSO (vehicle) for baseline comparison .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data across structural analogs?
- Molecular docking : Use AutoDock Vina to compare binding affinities of this compound vs. derivatives (e.g., fluorophenyl vs. bromophenyl substitutions). Studies show bromophenyl enhances hydrophobic interactions with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for fluorophenyl) .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., EGFR) over 100 ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Q. What experimental strategies address discrepancies in solubility and bioavailability observed in similar thienopyrimidines?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, 100–200 nm size) improve aqueous solubility from 0.12 mg/mL (pure) to 2.5 mg/mL .
- Permeability assays : Caco-2 cell monolayers show Papp values of 1.8 × 10⁻⁶ cm/s, indicating moderate absorption. Structural modifications (e.g., adding polar groups) are recommended to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Key modifications :
| Position | Modification | Effect on IC₅₀ (EGFR) |
|---|---|---|
| 4-Bromophenyl | Replacement with -CF₃ | Decreases activity (IC₅₀ 12 µM → 28 µM) |
| Thioether linker | Substitution with sulfone | Reduces cytotoxicity (IC₅₀ 8 µM → 15 µM) |
- Rational design : Retain bromophenyl for hydrophobic interactions and optimize the thioether linker length (2–3 carbons ideal) .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq of treated cancer cells identifies downregulation of PI3K/AKT/mTOR pathway genes (e.g., MTOR fold change = -3.2) .
- Proteomics : SILAC-based quantification reveals 40% reduction in phosphorylated EGFR (Tyr1173) .
- In vivo models : Xenograft mice (BALB/c nude) show 60% tumor volume reduction at 20 mg/kg dosing (QD, 21 days) with no hepatotoxicity (ALT/AST levels <50 U/L) .
Methodological Considerations for Data Contradictions
Q. How should researchers reconcile conflicting cytotoxicity data between similar compounds?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and incubation times (48 hours) to minimize variability .
- Control for purity : Confirm compound integrity via HPLC (retention time ±0.1 min) before testing .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 independent replicates .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., thioether formation completion at 90 minutes) .
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, solvent ratio) for maximum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
